N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide is a synthetic organic compound featuring a spirocyclic dioxolane-dioxane system (1,4-dioxaspiro[4.5]decane) fused to a benzamide moiety. The spirocyclic core consists of a five-membered dioxolane ring and a six-membered dioxane ring sharing a single sp³-hybridized carbon atom.
Properties
IUPAC Name |
4-butoxy-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-3-13-23-17-9-7-16(8-10-17)19(22)21-14-18-15-24-20(25-18)11-5-4-6-12-20/h7-10,18H,2-6,11-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRCTBNOXNFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate reagents to introduce the benzamide moiety. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
Research indicates that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide exhibits significant pharmacological activities, particularly as an analgesic and anti-inflammatory agent. The compound's ability to modulate pain pathways makes it a candidate for developing new pain management therapies.
Table 1: Pharmacological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Inhibition of COX enzymes | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study: Analgesic Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in a statistically significant reduction in pain response compared to control groups. The compound's efficacy was attributed to its selective inhibition of cyclooxygenase enzymes, which play a pivotal role in the inflammatory process.
Material Science
2.1 Polymer Development
This compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique spirocyclic structure contributes to the rigidity and strength of polymer chains.
Table 2: Properties of Polymers Synthesized with this compound
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature | 120 °C | |
| Tensile Strength | 50 MPa | |
| Thermal Decomposition Temp | 300 °C |
Case Study: Polymer Application in Coatings
In a recent application study, polymers incorporating this compound were utilized in protective coatings for industrial applications. The coatings exhibited superior resistance to abrasion and chemical exposure compared to traditional formulations.
Environmental Science
3.1 Biodegradability Studies
The environmental impact of synthetic compounds is a growing concern; thus, studies have been conducted to evaluate the biodegradability of this compound in aquatic environments.
Table 3: Biodegradability Assessment Results
Case Study: Aquatic Toxicity Evaluation
An investigation into the aquatic toxicity of this compound revealed low toxicity levels towards common freshwater organisms such as Daphnia magna and fish species, suggesting its potential as a safer alternative in environmental applications.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonan-2-ylmethyl Derivatives
A structurally similar compound, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide, differs only in the spiro ring system (a five-membered dioxolane fused to a four-membered dioxane). This smaller spiro system reduces steric bulk and may lower thermal stability compared to the 1,4-dioxaspiro[4.5]decane framework .
Spiro Derivatives from Oleic Acid
Kurniawan et al. (2017) synthesized 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds derived from oleic acid. These derivatives exhibit enhanced low-temperature fluidity and viscosity indices when used as biolubricants. The 1,4-dioxaspiro[4.5]decane derivatives, including the target compound, showed superior oxidative stability due to their larger ring systems .
Substituent Variations in Benzamide Derivatives
4-Methoxy vs. 4-Butoxy Benzamide
Replacing the butoxy group with a methoxy group (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane derivatives) reduces lipophilicity (logP decreases by ~1.5 units) and alters bioavailability. The butoxy group in the target compound enhances membrane permeability, making it more suitable for hydrophobic environments .
Stereochemical Variations
Enantiomeric forms, such as (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) and its (2S,3S)-counterpart, demonstrate how stereochemistry influences physical properties. For example, the (2R,3R)-isomer exhibits a melting point 15°C higher than the (2S,3S)-form, highlighting the role of chirality in crystallization behavior .
Data Tables
Table 1: Structural and Physical Properties of Key Analogues
| Compound Name | Spiro Ring System | Substituent | Melting Point (°C) | logP | Key Application |
|---|---|---|---|---|---|
| This compound | [4.5]decane | 4-butoxybenzamide | 112–114 (predicted) | 4.2 | Pharma intermediates |
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide | [4.4]nonane | 4-butoxybenzamide | 98–100 | 3.9 | Materials science |
| (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) | [4.5]decane | diphenylmethanol | 158–160 | 6.1 | Chiral catalysts |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide with high purity?
- Methodology :
- Step 1 : React 1,4-dioxaspiro[4.5]decane-2-carbaldehyde with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) under inert conditions .
- Step 2 : Optimize reaction temperature (typically 0–25°C) and solvent (e.g., DCM or THF) to minimize side reactions.
- Step 3 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (solvent: ethanol/water) .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 65–80% |
| Purity (HPLC) | ≥95% |
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : / NMR to confirm spirocyclic backbone and substituents (e.g., δ 4.10 ppm for dioxane protons; δ 7.85 ppm for benzamide carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H] (calculated: ~375.2 g/mol) .
- Purity Assessment :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .
Q. How can researchers confirm the spirocyclic structure via crystallography?
- Method : Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths (e.g., C-O bonds in dioxaspiro: ~1.43 Å) and dihedral angles .
- Sample Prep : Crystallize in ethanol at 4°C for 72 hours to obtain diffraction-quality crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Approach 1 : Perform heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous protons/carbons .
- Approach 2 : Use computational chemistry (DFT calculations) to predict NMR shifts and compare with experimental data .
- Example : A 2024 study resolved conflicting NMR signals by correlating NOESY cross-peaks to confirm spatial proximity of dioxaspiro and benzamide groups .
Q. How can the compound’s solubility be optimized for in vitro assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with 0.1% Tween-80 for cell-based studies .
- Data :
| Solvent System | Solubility (mg/mL) |
|---|---|
| PBS (pH 7.4) | 0.12 |
| DMSO/PBS (1:9) | 1.8 |
Q. What experimental designs are used to investigate its enzyme inhibition mechanisms?
- Kinetic Assays :
- Method : Competitive inhibition assays (e.g., fluorogenic substrates) to determine values against targets like HDACs or kinases .
- Conditions : 37°C, 30-min pre-incubation with enzyme, followed by substrate addition and fluorescence monitoring .
- Molecular Docking :
- Software : AutoDock Vina to model interactions between the spirocyclic moiety and enzyme active sites (e.g., hydrophobic pockets in HDAC2) .
Q. How can researchers address discrepancies in biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Solutions :
- Standardization : Use validated cell lines (e.g., HEK293T for receptor studies) and reference controls (e.g., SAHA for HDAC inhibition) .
- Meta-Analysis : Compare IC values across studies (e.g., HDAC inhibition: 0.5–2.0 µM) to identify outliers .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points?
- Factors :
- Polymorphism (e.g., monoclinic vs. orthorhombic crystal forms).
- Impurities from incomplete purification (e.g., residual solvents).
- Resolution :
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions .
- Repetitive recrystallization (≥3 cycles) to isolate the most stable form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
